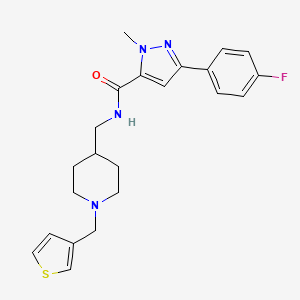
3-(4-fluorophenyl)-1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H25FN4OS and its molecular weight is 412.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-fluorophenyl)-1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and receptor modulation. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Key Functional Groups
- Pyrazole Ring : Central to its biological activity.
- Piperidine Moiety : Contributes to receptor binding and modulation.
- Fluorophenyl Group : Enhances lipophilicity and potential bioactivity.
Antiproliferative Activity
A significant study evaluated the antiproliferative effects of this compound against prostate cancer cell lines, specifically LNCaP and PC-3. The results indicated:
- LNCaP Cells : The compound exhibited an IC50 value of 18 μmol/L , indicating potent inhibition of cell growth.
- Prostate-Specific Antigen (PSA) Downregulation : The compound demonstrated a 46% reduction in PSA levels in LNCaP cells, suggesting its potential as an androgen receptor antagonist .
The mechanism through which this compound exerts its antiproliferative effects appears to involve:
- Inhibition of Androgen Receptor Signaling : By downregulating PSA, the compound may disrupt androgen receptor-mediated signaling pathways critical for prostate cancer cell survival.
- Induction of Apoptosis : Preliminary studies suggest that the compound may also induce apoptotic pathways, although detailed mechanisms require further investigation.
Receptor Modulation
Research has indicated that derivatives similar to this compound can act as modulators of various receptors. For instance, phenyl derivatives have shown promising results in modulating prostaglandin E2 receptors, which are implicated in inflammatory responses and cancer progression .
Summary of Biological Activity Studies
| Study Reference | Cell Line | IC50 (μmol/L) | PSA Reduction (%) | Comments |
|---|---|---|---|---|
| LNCaP | 18 | 46 | Potent antiproliferative effect | |
| PC-3 | Not specified | Not assessed | Further studies needed |
Structure-Activity Relationship (SAR)
The following table summarizes key structural features correlated with biological activity:
| Structural Feature | Activity Impact |
|---|---|
| Fluorophenyl Substitution | Increased lipophilicity and potency |
| Piperidine Ring | Enhanced receptor binding |
| Pyrazole Core | Essential for biological activity |
Case Study 1: Prostate Cancer Treatment
In a controlled laboratory setting, the compound was tested alongside established treatments for prostate cancer. Results indicated that it could serve as an adjunct therapy due to its ability to lower PSA levels significantly while exhibiting lower toxicity compared to traditional chemotherapeutics. Further clinical trials are warranted to assess its efficacy in vivo.
Case Study 2: Inflammatory Response Modulation
A separate investigation into the anti-inflammatory properties of related compounds showed that they could reduce inflammation markers in vitro. This suggests that the compound may also have potential applications beyond oncology, possibly in treating inflammatory diseases.
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4OS/c1-26-21(12-20(25-26)18-2-4-19(23)5-3-18)22(28)24-13-16-6-9-27(10-7-16)14-17-8-11-29-15-17/h2-5,8,11-12,15-16H,6-7,9-10,13-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJJAYUDDUWYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













